2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)aceticacid
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Overview
Description
2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with appropriate substituents. One common method includes the acylation of 2-aminothiazole with an acylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methyl-2-(4-methylphenyl)thiazole: Another thiazole derivative with distinct substituents.
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: A closely related compound used in the synthesis of antibiotics.
Uniqueness
2-(2-Amino-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-[2-amino-4-(4-ethoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-10-5-4-9(6-8(10)2)13-11(7-12(17)18)20-14(15)16-13/h4-6H,3,7H2,1-2H3,(H2,15,16)(H,17,18) |
InChI Key |
PGMMHFJDBZOBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C |
Origin of Product |
United States |
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